4-(3-Bromo-4-methylbenzoyl)morpholine
Description
4-(3-Bromo-4-methylbenzoyl)morpholine (CAS No. 443637-62-5) is a morpholine derivative characterized by a ketone-linked 3-bromo-4-methylphenyl substituent. Its molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol . The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a brominated and methyl-substituted aromatic ring via a carbonyl group.
Key structural attributes:
- Methyl group: Contributes to steric bulk and modulates solubility.
- Morpholine ring: Provides basicity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(3-bromo-4-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14BrNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
CVRFIMIZEYRZEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-(Trifluoromethyl)phenyl)morpholine
- Molecular Formula: C₁₁H₁₂F₃NO
- Molecular Weight : 231.21 g/mol
- Substituents : Trifluoromethyl (-CF₃) group on the phenyl ring.
- Synthesis : Prepared via nickel-catalyzed cross-coupling of morpholine with 4-bromobenzotrifluoride .
- Key Differences :
- The -CF₃ group increases lipophilicity and electron-withdrawing effects compared to the bromomethyl group in the target compound.
- Higher thermal stability due to the strong C-F bonds.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- Molecular Formula : C₁₀H₉BrN₂OS
- Molecular Weight : 301.16 g/mol
- Substituents : Benzo-thiadiazole core with bromine at the 7-position.
- Synthesis : Nucleophilic substitution of 4,7-dibromobenzo-thiadiazole with morpholine .
- Key Differences: The thiadiazole ring introduces π-conjugation and redox activity, absent in the target compound.
4-[(4-Methoxyphenyl)sulfonyl]morpholine
- Molecular Formula: C₁₁H₁₅NO₃S
- Molecular Weight : 253.30 g/mol
- Substituents : Sulfonyl (-SO₂-) linkage to a methoxyphenyl group.
- Synthesis : Grignard reagent-mediated sulfonylation followed by purification via flash chromatography .
- Key Differences :
- The sulfonyl group imparts strong electron-withdrawing effects and acidity (pKa ~1–2).
- Broader solubility in polar solvents compared to the target compound.
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| 4-(3-Bromo-4-methylbenzoyl)morpholine | Not reported | Low in water | 2.8 |
| 4-(4-(Trifluoromethyl)phenyl)morpholine | Not reported | Moderate in DCM | 2.1 |
| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 109–110 | High in DMSO | 0.9 |
| 4-(7-Bromobenzo-thiadiazolyl)morpholine | Not reported | Moderate in THF | 3.2 |
Notes:
Target Compound :
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) :
- Key Issue : Initial structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR data, emphasizing the importance of precise substituent positioning .
- Reactivity : The dibromoimidazole-thiazole scaffold enables kinase inhibition, contrasting with the target compound’s simpler benzoyl-morpholine structure .
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine :
- Molecular Formula: C₁₂H₁₀BrF₄NO₂
- Molecular Weight : 356.11 g/mol
- Substituents : Additional fluorine and trifluoromethyl groups.
- Applications : Intermediate for fluorinated pharmaceuticals, leveraging halogen bonds for target binding .
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